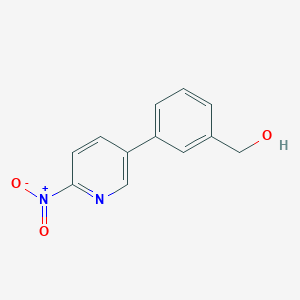

(3-(6-Nitropyridin-3-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

[3-(6-nitropyridin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13-7-11)14(16)17/h1-7,15H,8H2 |

InChI Key |

QXUQQAHDJRKFRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)[N+](=O)[O-])CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Nitropyridin 3 Yl Phenyl Methanol and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a strategic framework for planning the synthesis of (3-(6-Nitropyridin-3-yl)phenyl)methanol. This process involves hypothetically breaking down the target molecule into simpler, commercially available, or easily synthesized precursors.

Disconnection Strategies for the Pyridyl-Phenyl Linkage

The most logical disconnection point in the target molecule is the carbon-carbon single bond that forms the biaryl linkage between the pyridine (B92270) and phenyl rings. This approach is central to many modern cross-coupling strategies.

This disconnection leads to two primary fragments: a functionalized 6-nitropyridine and a functionalized phenylmethanol. The specific functional groups on these fragments are chosen to facilitate a cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. researchgate.net Therefore, the retrosynthetic pathways can be envisioned as follows:

Pathway A: Disconnection leads to a 3-halide substituted 6-nitropyridine and a phenylmethanol derivative bearing a boronic acid or boronic ester at the 3-position.

Pathway B: The reverse of Pathway A, involving a 6-nitropyridine-3-boronic acid (or ester) and a 3-halophenylmethanol.

The choice between these pathways often depends on the stability, availability, and ease of synthesis of the respective precursors. For instance, 2-pyridylboron reagents are known to be notoriously unstable, although placing an electron-withdrawing group, such as a nitro group, can influence reactivity. nih.gov

| Pathway | Pyridine-based Precursor | Phenyl-based Precursor | Key Reaction |

| A | 3-Bromo-6-nitropyridine or 3-Iodo-6-nitropyridine | (3-(Hydroxymethyl)phenyl)boronic acid | Suzuki-Miyaura Coupling |

| B | 6-Nitropyridine-3-boronic acid | (3-Bromophenyl)methanol or (3-Iodophenyl)methanol | Suzuki-Miyaura Coupling |

Approaches for Introducing the 6-Nitropyridine Moiety

Following the disconnection, a key challenge is the synthesis of the substituted 6-nitropyridine precursor. The direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. quora.com Therefore, more nuanced strategies are required.

One viable route starts with a pre-functionalized pyridine. For example, 2-chloro-5-nitropyridine (B43025) can be synthesized and subsequently used in cross-coupling reactions. nih.gov The nitro group can be introduced onto a pyridine ring that already contains other directing groups. The synthesis of 2,6-dichloro-3-nitropyridine, for instance, is achieved through the nitration of 2,6-dichloropyridine. google.com This intermediate can then be selectively functionalized.

Alternatively, vicarious nucleophilic substitution (VNS) offers a method to introduce substituents onto nitropyridines. This reaction allows for the C-H alkylation of electrophilic nitropyridines, providing a pathway to functionalize the ring at specific positions. acs.org

Strategies for Functionalizing the Phenylmethanol Unit

The phenylmethanol portion of the target molecule also requires strategic synthesis. The primary consideration is the presence of the methanol (B129727) group (-CH₂OH), which contains a reactive hydroxyl function that may require protection during the cross-coupling reaction to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

The synthesis of the required precursor, such as (3-bromophenyl)methanol, can be achieved through the reduction of the corresponding commercially available 3-bromobenzoic acid or 3-bromobenzaldehyde (B42254) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

More advanced methods, such as the palladium-catalyzed meta-C-H functionalization of benzylic alcohols, offer a direct route to introduce aryl groups at the meta-position. nih.govresearchgate.net Using a removable directing group, this strategy can construct the desired meta-substituted alcohol framework efficiently. nih.govresearchgate.net

Synthesis of 6-Nitropyridine and Related Derivatives

The synthesis of nitropyridine derivatives is a cornerstone for accessing the target molecule. Given the challenges of direct nitration, a variety of sophisticated methods have been developed.

Direct Nitration Strategies for Pyridine Systems (e.g., using N₂O₅)

Direct nitration of the electron-deficient pyridine ring requires harsh conditions and often results in low yields. The nitrogen atom readily protonates in acidic media, further deactivating the ring towards electrophiles. quora.com However, specific reagents and conditions have been developed to overcome these hurdles.

One of the more effective methods involves the use of dinitrogen pentoxide (N₂O₅), often in an inert solvent like sulfur dioxide (SO₂) or an organic solvent. rsc.orgpsu.edu The reaction mechanism is not a direct electrophilic aromatic substitution. Instead, it proceeds through the initial formation of an N-nitropyridinium salt. rsc.orgresearchgate.net This intermediate then undergoes a rearrangement, often proposed as a nih.govnih.gov sigmatropic shift, to migrate the nitro group from the nitrogen atom to the C-3 position of the pyridine ring, yielding 3-nitropyridine (B142982). psu.eduresearchgate.net Subsequent treatment with an aqueous solution of NaHSO₃ can facilitate the formation of the final nitrated product. rsc.org

Another approach involves a dearomatization-rearomatization strategy. Pyridines can be converted into oxazino pyridine intermediates, which then undergo a radical nitration, followed by rearomatization to yield the meta-nitrated pyridine with high regioselectivity. acs.org

| Reagent System | Substrate | Product | Key Findings | Reference(s) |

| N₂O₅ / Organic Solvent | Pyridine | 3-Nitropyridine | Forms an N-nitropyridinium intermediate, followed by a nih.govnih.gov sigmatropic shift. | rsc.org, psu.edu, researchgate.net |

| N₂O₅ / SO₂ | Pyridine | 3-Nitropyridine | Good yields are achievable, but the reaction must be conducted in liquid SO₂. | acs.org |

| TBN / TEMPO / O₂ | Oxazino Pyridines | meta-Nitropyridines | A practical method for highly regioselective meta-nitration via a radical pathway. | acs.org |

| HNO₃ / H₂SO₄ | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | The presence of deactivating chloro groups allows for nitration at the C-3 position. | google.com |

Multi-component Reactions and Ring Transformation Approaches for Nitropyridines

To bypass the difficulties of direct nitration, ring transformation and multi-component reactions (MCRs) have emerged as powerful synthetic tools. nih.govacsgcipr.org These "scrap and build" strategies construct the nitropyridine core from acyclic or different heterocyclic precursors. nih.gov

A prominent example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284). When reacted with a ketone and an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate), it undergoes a ring-opening and subsequent recyclization to form a variety of substituted nitropyridines that are not easily accessible through other methods. nih.gov This method is particularly effective for synthesizing [b]-fused 5-nitropyridines. nih.gov

Similarly, other nitrogen-containing heterocycles can be transformed. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can react with ketones in the presence of ammonium salts to afford disubstituted 3-nitro-2-pyridones, acting as a synthetic equivalent of α-nitroformylacetic acid. mdpi.comrsc.org These ring transformations offer high synthetic flexibility and provide access to complex substitution patterns. nih.govmdpi.com

| Starting Heterocycle | Reagents | Product Type | Mechanism Highlights | Reference(s) |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridines | Three-component ring transformation (TCRT); pyridone acts as a nitromalonaldehyde equivalent. | nih.gov |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketone, Ammonium Salts | 3-Nitro-2-pyridones | Pyrimidinone acts as a synthetic equivalent of α-nitroformylacetic acid. | mdpi.com, rsc.org |

| Pyridine | N-amino-2-azidopyridinium cation formation | Pyridazines | A skeletal editing approach where a C-H is replaced by a nitrogen atom. | nih.gov |

Functional Group Interconversions for Nitro-Pyridyl Scaffolds

The nitro group on a pyridine ring is a versatile functional handle. Its strong electron-withdrawing nature activates the pyridine ring, facilitating certain transformations, and it can be converted into other important functional groups. nih.gov

One of the most critical interconversions for nitropyridine scaffolds is the reduction of the nitro group to an amine. This transformation is fundamental as the resulting aminopyridine is a key precursor for a wide array of further derivatizations. Various reagents can accomplish this reduction, with the choice often depending on the presence of other sensitive functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron in acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net For instance, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731) in high yields (85-90%) using iron and aqueous sulphuric acid. semanticscholar.orgresearchgate.net Similarly, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using reagents like tin or stannous chloride in hydrochloric acid. orgsyn.org The resulting amino group can then be used in subsequent reactions, such as diazotization or amide coupling.

Beyond reduction, the nitro group serves as an excellent activating group for nucleophilic aromatic substitution (SNAr). nih.govnih.gov Halogens or other leaving groups on the nitropyridine ring can be displaced by various nucleophiles. Even the nitro group itself can act as a leaving group under certain conditions, a property that rivals the nucleofugicity of fluorine in some SNAr reactions. researchgate.net This allows for the direct introduction of functionalities like halogens, alkoxides, or amines. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully substituted by a fluoride (B91410) anion. researchgate.net This reactivity allows for strategic modifications of the pyridine core before or after coupling to the phenylmethanol moiety.

Construction of the Phenylmethanol Framework

The phenylmethanol portion of the target molecule requires the presence of a hydroxymethyl group (-CH₂OH) on the phenyl ring, which is destined for coupling at its 3-position.

Several synthetic strategies can be employed to introduce a hydroxymethyl group onto an aromatic ring. The choice of method often depends on the other substituents present on the ring and the desired starting material.

Reduction of Carbonyl Compounds : A common and reliable method is the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Benzaldehydes can be reduced to benzyl alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Benzaldehyde can also be converted to benzyl alcohol via the Cannizzaro reaction in the presence of a strong base if it lacks an α-hydrogen. tardigrade.inyoutube.comaskfilo.com

From Aryl Halides : An alternative route begins with an aryl halide, such as 3-bromotoluene. The methyl group can be halogenated via a radical reaction to form a benzyl halide, which is then hydrolyzed to the benzyl alcohol. Alternatively, the aryl halide can be converted to a Grignard reagent, which can then react with formaldehyde (B43269) to yield the benzyl alcohol.

Chloromethylation followed by Hydrolysis : The Blanc chloromethylation reaction allows for the direct introduction of a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like ZnCl₂. youtube.comstackexchange.comwikipedia.org The resulting benzyl chloride can be readily hydrolyzed to the corresponding benzyl alcohol. quora.com This method is effective but must be handled with care due to the potential formation of carcinogenic byproducts. wikipedia.org

The hydroxyl group of the phenylmethanol fragment is often protected during subsequent synthetic steps, particularly the palladium-catalyzed cross-coupling, to prevent unwanted side reactions. masterorganicchemistry.com The protecting group must be stable to the reaction conditions and easily removable afterward. masterorganicchemistry.com Ethers are the most common class of protecting groups for alcohols. highfine.com

Silyl Ethers: Silyl ethers are widely used due to their ease of formation, stability, and selective removal. highfine.comwikipedia.org They are formed by reacting the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base like imidazole. highfine.comwikipedia.org The stability of silyl ethers varies significantly with the steric bulk of the substituents on the silicon atom. highfine.comuwindsor.ca Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the strong Si-O bond. masterorganicchemistry.com They can also be removed under acidic conditions. highfine.com

General Ethers: Alkoxyalkyl ethers, which are essentially acetals, provide another robust option for hydroxyl protection. highfine.com They are generally stable to basic conditions, organometallics, and hydrides but are sensitive to acid. highfine.comorganic-chemistry.org

Below is a table summarizing common protecting groups for hydroxyl functionalities.

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability/Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS/TBDMS | TBS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Good stability to a wide range of conditions, but sensitive to strong acid and fluoride. highfine.comuwindsor.ca |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; more stable to acid than TBS. | Very sterically hindered, offering high selectivity for primary alcohols. More robust than TBS. highfine.comuwindsor.ca |

| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; more stable to acid than TBS. | More acid-stable than TBS. highfine.com |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH). masterorganicchemistry.comhighfine.com | Stable to base and nucleophiles. MOM-Cl is a carcinogen. uwindsor.ca |

| Tetrahydropyranyl Ether | THP | DHP, cat. TsOH or PPTS, CH₂Cl₂ | Acidic hydrolysis (e.g., AcOH/THF/H₂O). highfine.comtotal-synthesis.com | Stable to base, organometallics, and hydrides. Creates a new stereocenter. organic-chemistry.org |

| Benzyl Ether | Bn | NaH, BnBr, THF | Catalytic hydrogenation (H₂, Pd/C). | Robust group, stable to acid/base and organometallics. uwindsor.ca |

Cross-Coupling Reactions for Pyridyl-Phenyl Bond Formation

The key step in constructing the target molecule is the formation of the C-C bond between the pyridine and phenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most common and effective method for creating aryl-aryl or aryl-heteroaryl bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this would typically involve coupling a nitropyridine derivative (e.g., 3-bromo-6-nitropyridine) with a phenylboronic acid derivative (e.g., (3-(hydroxymethyl)phenyl)boronic acid or its protected form). medchemexpress.comsigmaaldrich.comsigmaaldrich.comchemimpex.comfujifilm.com A wide range of catalysts, ligands, and bases can be used, allowing for optimization depending on the specific substrates.

| Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DME (often with H₂O) | 80-110 °C | A classic, highly effective catalyst for many Suzuki couplings. wikipedia.org |

| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, SPhos, XPhos | K₃PO₄, NaHCO₃ | DMF, Acetonitrile, THF | Room Temp to 100 °C | Versatile precursor; ligand choice is crucial for efficiency and scope. |

| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | Dioxane, DMF, THF | 65-100 °C | Often effective for heteroaryl couplings and can be tolerant of various functional groups. |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While the standard Heck reaction forms a new alkene, variations like the reductive Heck reaction can be used to form saturated C-C bonds. The amino-Heck reaction can also be used to form pyridine rings. wikipedia.org For the direct coupling of two aromatic rings as required for the target molecule, the Suzuki-Miyaura reaction is generally the more direct and preferred method over the Heck reaction. researchgate.netacs.org

When both coupling partners are substituted, as is the case for the precursors to this compound, controlling the site of the reaction (regioselectivity) is critical. If a precursor contains multiple identical halogens, for example, the reaction must be directed to a single, desired position.

The regioselectivity of palladium-catalyzed cross-couplings is governed by a combination of electronic and steric factors, which influence the rate-determining oxidative addition step. acs.org

Electronic Effects : In heteroaromatics like pyridine, the positions ortho and para to the nitrogen (C2, C4, C6) are electron-deficient. stackexchange.com Oxidative addition of palladium is often favored at these positions. The strongly electron-withdrawing nitro group further influences the electronic landscape, making the adjacent carbon atoms more susceptible to reaction. In polyhalogenated pyridines, the bond dissociation energy (BDE) of the C-X bond and the stability of the resulting organopalladium intermediate play crucial roles, with oxidative addition often occurring at the most electron-deficient C-X bond. acs.org

Steric Hindrance : Bulky substituents adjacent to a potential reaction site can sterically hinder the approach of the palladium catalyst, directing the reaction to a less hindered position. This can be used strategically to control the outcome of the coupling. organic-chemistry.orgnih.gov

Directed Metalation Groups (DMGs) : Certain functional groups can coordinate to the metal, directing the catalytic reaction to an adjacent ortho position. While more common in C-H activation, related principles can influence selectivity in cross-coupling. organic-chemistry.orgnih.gov

In the synthesis of the target molecule, one would typically employ a 3-halo-6-nitropyridine and a 3-substituted phenylboronic acid (or vice-versa). The substituents (nitro group on the pyridine; protected hydroxymethyl group on the phenyl ring) are strategically placed to ensure the correct regiochemical outcome of the Suzuki-Miyaura coupling. The electronic activation provided by the nitro group at C-6 and the nitrogen atom itself makes the C-3 position a favorable site for coupling.

Emerging Cross-Coupling Techniques Relevant to Nitrated Systems

The formation of the carbon-carbon bond between the nitropyridine and phenyl moieties is most strategically accomplished via cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is a prominent method. However, the electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring can complicate these reactions, often leading to catalyst inhibition or low yields.

Emerging techniques focus on overcoming these challenges. One approach involves the use of more reactive coupling partners or specialized catalyst systems. For instance, instead of traditional aryl bromides or iodides, more reactive aryl chlorides are increasingly used as substrates. This requires highly active catalysts capable of facilitating the challenging oxidative addition step with the less reactive C-Cl bond. nih.gov

Another innovative strategy involves the temporary modification of the pyridine ring to enhance its reactivity. The formation of pyridine N-oxides activates the ring, particularly at the 2- and 4-positions, for nucleophilic substitution and can facilitate cross-coupling reactions. researchgate.net After the coupling step, the N-oxide can be readily removed through deoxygenation to yield the desired pyridine derivative. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-based systems. Nickel catalysts, often paired with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have shown success in coupling challenging substrates, including 3- and 4-chloropyridines. rsc.org However, these systems can be sensitive to the substrate's structure; α-halo-N-heterocycles (like 2-chloropyridine) can sometimes form stable, inactive nickel complexes, inhibiting the catalytic cycle. rsc.org This highlights the need for careful catalyst selection based on the specific isomeric structure of the nitropyridine precursor.

The table below summarizes various cross-coupling approaches relevant to the synthesis of nitrated bi-aryl systems.

| Coupling Partners | Catalyst System | Key Features | Relevant Findings |

| Aryl Halide + Arylboronic Acid | Palladium-based (e.g., Pd(PPh₃)₄, POPd) | Well-established, versatile. Novel catalysts improve efficiency for chloro-substrates. nih.govnih.gov | Effective for coupling functionalized arylboronic acids with bromo-pyridines. nih.gov POPd systems show high efficacy for challenging DNA-linked aryl chlorides. nih.gov |

| Aryl Halide + Arylboronic Acid | Nickel-based (e.g., Ni(dppf)) | Cost-effective alternative to palladium. Effective for chloropyridines. | Successfully couples 3- and 4-chloropyridines, but can be inhibited by 2-halo-pyridines. rsc.org |

| Pyridine N-Oxide + Ethers | TBHP/K₂CO₃ | C-H activation approach, avoids pre-functionalization of one partner. | Demonstrates an alternative pathway for functionalizing pyridine rings under oxidative conditions. researchgate.net |

Optimization of Synthetic Pathways and Green Chemistry Considerations

Optimizing the synthesis of this compound involves not only maximizing the yield of the final product but also enhancing the efficiency and sustainability of the entire synthetic sequence. This includes the preparation of the key nitropyridine precursors and the implementation of green chemistry principles.

The efficiency of the synthesis hinges on the performance of the catalysts used. For the crucial cross-coupling step, research has focused on developing novel catalytic systems that offer higher activity, selectivity, and stability.

One major advancement is the use of bimetallic catalysts. For example, a palladium/nickel (Pd/Ni) bimetallic monolayer catalyst has been developed for Suzuki coupling reactions. researchgate.net This system exhibits a synergistic effect where electron transfer from nickel to palladium makes the palladium center more electron-rich, thereby facilitating the critical oxidative addition step of the catalytic cycle. researchgate.net Such catalysts have demonstrated high activity and good reusability. researchgate.net

The synthesis of the 3-nitropyridine precursor itself is a critical area for optimization. Direct electrophilic nitration of pyridine is notoriously difficult and low-yielding. researchgate.netresearchgate.net A more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then undergoes rearrangement to 3-nitropyridine upon treatment with a reducing agent like aqueous sodium bisulfite. researchgate.netresearchgate.net This method provides significantly better yields compared to direct nitration. researchgate.net

The development of novel catalytic systems for the nitration process is also a key aspect of pathway optimization. For instance, clay-supported copper nitrate (B79036) (Claycop) has been used as an environmentally benign reagent for the nitration of various aromatic compounds. organic-chemistry.org These solid-supported catalysts are often easier to handle and can be recycled, contributing to a more sustainable process. organic-chemistry.org

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like pharmaceuticals and their intermediates. nih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of nitropyridine precursors, three-component ring transformation (TCRT) reactions represent a highly efficient and atom-economical approach. nih.gov These methods can construct the nitropyridine ring in a single step from simple acyclic precursors, avoiding multi-step sequences that generate more waste. nih.gov Using solid ammonium acetate (B1210297) as a nitrogen source instead of gaseous ammonia makes the process more practical and user-friendly. researchgate.net

The choice of solvent and reagents is paramount in green synthesis. The development of reactions that can be performed in water, a benign solvent, is a significant achievement. organic-chemistry.org For instance, metal-free reductions of nitroarenes to amines, a common subsequent step in the functionalization of these intermediates, have been developed using reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

Furthermore, the entire synthetic strategy can be designed to be more sustainable. One-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a promising strategy. nih.gov This approach saves time, reduces solvent use, and minimizes waste generation, aligning with the principles of sustainable pharmaceutical-oriented organic synthesis. nih.gov The use of nitro compounds as versatile building blocks is central to these strategies, as the nitro group's diverse reactivity can be exploited in various bond-forming reactions before its eventual transformation into other functional groups. nih.govwiley.com

The table below highlights some green chemistry considerations relevant to the synthesis of nitrated pyridine derivatives.

| Green Chemistry Aspect | Traditional Method | Sustainable Alternative | Benefit |

| Precursor Synthesis | Multi-step synthesis from pyridine | Three-component ring transformation of acyclic precursors. nih.gov | Higher atom economy, reduced waste. |

| Nitrogen Source | Gaseous ammonia | Solid ammonium acetate. researchgate.net | Improved safety and handling. |

| Nitration Reagent | Concentrated nitric/sulfuric acid | N₂O₅ followed by NaHSO₃; Clay-supported nitrates. researchgate.netorganic-chemistry.org | Higher yields for 3-nitropyridine, potentially recyclable catalysts. |

| Reduction of Nitro Group | Catalytic hydrogenation with precious metals (e.g., Pd, Pt) | Metal-free reduction with reagents like B₂(OH)₄ in water. organic-chemistry.org | Avoids heavy metal waste, uses benign solvent. |

Chemical Reactivity and Mechanistic Investigations of 3 6 Nitropyridin 3 Yl Phenyl Methanol

Reactivity of the Nitro Group in Pyridine (B92270) Systems

The nitro group is a powerful electron-withdrawing substituent that deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack. This electronic influence is central to the reactivity of the 6-nitropyridin-3-yl core of the molecule.

Reduction Reactions of the Nitro Moiety

The reduction of a nitro group is a fundamental transformation, often converting the strong electron-withdrawing nitro group (NO₂) into a potent electron-donating amino group (NH₂). nih.gov This conversion dramatically alters the chemical properties of the aromatic system. nih.gov The reduction proceeds through a six-electron process, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov

A variety of reagents can effect this transformation, with the choice of reductant allowing for chemoselectivity, especially in the presence of other reducible functional groups. commonorganicchemistry.comyoutube.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com However, these conditions can sometimes affect other functional groups. For more selective reductions, metal/acid systems such as iron in acetic acid or tin(II) chloride are frequently employed. commonorganicchemistry.comyoutube.com Tin(II) chloride is noted for its chemoselectivity, preferentially reducing nitro groups in the presence of other reducible moieties. youtube.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Product | Notes |

| H₂/Pd/C or Raney Nickel | Primary Amine | Highly efficient but may reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Primary Amine | A classic and cost-effective method (Béchamp reduction). commonorganicchemistry.com |

| SnCl₂/HCl | Primary Amine | Offers good chemoselectivity for the nitro group. commonorganicchemistry.comyoutube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Primary Amine | Useful in aqueous media. wikipedia.org |

| Zinc (Zn)/NH₄Cl | Hydroxylamine (B1172632) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

Nucleophilic Aromatic Substitution on Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine, especially when activated by strong electron-withdrawing groups. wikipedia.orgyoutube.com The nitro group, particularly when positioned ortho or para to a potential leaving group, significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the substitution. wikipedia.orglibretexts.org Pyridines are inherently more reactive towards nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which helps to delocalize the negative charge in the intermediate. wikipedia.org

In the case of (3-(6-nitropyridin-3-yl)phenyl)methanol, the nitro group is at the 6-position of the pyridine ring. If a suitable leaving group (such as a halide) were present at the 3- or 5-position, the compound would be highly susceptible to SNAr reactions. The mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic σ-complex, followed by the elimination of the leaving group to restore aromaticity. youtube.comlibretexts.org This pathway is fundamental in the synthesis of many substituted pyridines. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, including nitropyridines. organic-chemistry.orgacs.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, circumventing the need for a pre-installed leaving group. acs.org The VNS reaction typically employs a nucleophile (carbanion) that carries a leaving group on the nucleophilic carbon atom (e.g., chloromethyl phenyl sulfone). organic-chemistry.orgkuleuven.be

The mechanism proceeds in several steps:

Addition: The carbanion adds to an electron-deficient position on the nitropyridine ring (typically ortho or para to the nitro group) to form an anionic σ-adduct (a Meisenheimer-type complex). acs.orgnih.gov

β-Elimination: A base induces the elimination of the leaving group (e.g., HCl from the adduct of chloromethyl phenyl sulfone) from the newly attached side chain. acs.orgnih.gov This step is crucial and relies on the acidity of the proton adjacent to the aromatic ring and the leaving group.

Protonation: The resulting nitrobenzylic-type anion is protonated during workup to yield the final substituted product. organic-chemistry.org

VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines, enabling the introduction of various alkyl and functionalized groups. organic-chemistry.orgkuleuven.be The regioselectivity is governed by the position of the nitro group, with substitution occurring predominantly at the positions ortho and para to it. organic-chemistry.org

Transformations of the Phenylmethanol Functionality

The (phenyl)methanol group in the molecule is a primary benzylic alcohol, a versatile functional group that can undergo oxidation to form aldehydes or carboxylic acids and can be derivatized to form ethers, esters, and other functional groups.

Oxidation Reactions of Primary Alcohols

The oxidation of primary benzylic alcohols is a cornerstone transformation in organic synthesis. rsc.org The benzylic C-H bond is relatively weak, making this position susceptible to oxidation. masterorganicchemistry.com Depending on the oxidant and reaction conditions, the primary alcohol can be converted to an aldehyde or further oxidized to a carboxylic acid. masterorganicchemistry.com

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly used. More recently, greener methods using photocatalysis with air as the oxidant have been developed. rsc.orgrsc.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary benzylic alcohol all the way to a carboxylic acid. masterorganicchemistry.com Hot KMnO₄ is a particularly potent reagent for this transformation. masterorganicchemistry.com

Table 2: Representative Oxidation Reactions of Primary Benzylic Alcohols

| Reagent(s) | Product | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | A mild oxidant that typically stops at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | Aldehyde | A selective and mild hypervalent iodine reagent. masterorganicchemistry.com |

| Thioxanthenone/Visible Light/Air | Aldehyde | A green photocatalytic method. rsc.org |

| Potassium Permanganate (KMnO₄), hot | Carboxylic Acid | A strong, non-selective oxidant. masterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | A strong oxidant, often generated from Na₂Cr₂O₇ and H₂SO₄. masterorganicchemistry.com |

Derivatization Strategies for Hydroxyl Groups

The hydroxyl group of the phenylmethanol moiety is a prime site for derivatization, enabling the modification of the compound's physical and chemical properties. Common strategies involve converting the alcohol into an ether or an ester.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a standard method for forming ethers.

Esterification: Esters are readily formed by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine), or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

Silylation: The hydroxyl group can be protected or derivatized by converting it into a silyl (B83357) ether using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

Conversion to Halides: The alcohol can be converted to a benzylic halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating a new site for nucleophilic substitution reactions.

These derivatization reactions are crucial for multistep syntheses, allowing for the protection of the hydroxyl group or for its conversion into a better leaving group for subsequent transformations. nih.govrsc.org

Activation of Alcohol Moieties for Further Transformations (e.g., using pyridine)

The hydroxymethyl group (-CH2OH) on the phenyl ring of this compound is a primary benzylic alcohol. The benzylic position is inherently activated towards a variety of chemical transformations due to the ability of the adjacent aromatic ring to stabilize intermediates. libretexts.org The alcohol moiety itself, however, is a poor leaving group (as -OH⁻) and typically requires activation for substitution or elimination reactions.

Pyridine and its derivatives are commonly employed as bases or nucleophilic catalysts to facilitate this activation. echemi.comreddit.com The activation can proceed through several pathways:

Proton Abstraction: Pyridine, acting as a mild base, can deprotonate the alcohol to form an alkoxide ion. This significantly increases the nucleophilicity of the oxygen atom, facilitating reactions such as esterification. echemi.com

Formation of Activated Esters: A primary method for converting the alcohol into a good leaving group is its transformation into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). In these reactions, an acyl chloride (e.g., tosyl chloride or mesyl chloride) reacts with the alcohol. Pyridine is added as a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Nucleophilic Catalysis: In reactions with acyl chlorides or anhydrides, pyridine can act as a nucleophilic catalyst. It initially reacts with the electrophilic acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst. reddit.com For sterically unhindered alcohols like the one in the title compound, this pathway is efficient. In cases with more electron-rich substrates or where overoxidation is a concern, hindered bases like 2,6-di-tert-butylpyridine (B51100) may be used to selectively form products like benzylic mesylates. acs.org

Once activated, typically as a sulfonate ester or a halide, the benzylic position becomes highly susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide range of other functional groups.

| Reagent | Activating Group | Purpose | Role of Pyridine/Base |

|---|---|---|---|

| Tosyl Chloride (TsCl) | -OTs (Tosylate) | Create a good leaving group for substitution | Acid Scavenger (neutralizes HCl) |

| Mesyl Chloride (MsCl) | -OMs (Mesylate) | Create a good leaving group for substitution | Acid Scavenger (neutralizes HCl) |

| Acetic Anhydride ((Ac)₂O) | -OAc (Acetate) | Protection of the alcohol group | Nucleophilic Catalyst / Acid Scavenger |

| Thionyl Chloride (SOCl₂) | -Cl (Chloride) | Conversion to an alkyl halide for substitution | Solvent / Acid Scavenger |

Reactivity of the Pyridine Nitrogen Atom

The pyridine ring in this compound contains two key features that dictate the reactivity of its nitrogen atom: the inherent basicity of the nitrogen lone pair and the strong electron-withdrawing effect of the nitro group.

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic properties, allowing it to react with Brønsted and Lewis acids. uoanbar.edu.iq However, the presence of the nitro group at the 6-position significantly diminishes this basicity. The nitro group is one of the strongest electron-withdrawing groups, pulling electron density from the entire pyridine ring through both inductive and resonance effects. scielo.br This reduction in electron density on the nitrogen atom makes it a much weaker base compared to unsubstituted pyridine. Studies on pincer complexes with a nitro group on the pyridine ring have shown that the electron-withdrawing nature decreases the donor capability of the pyridine nitrogen, making metalation more challenging. nih.gov

Despite its reduced basicity, the nitrogen can still be protonated in strongly acidic media, forming a pyridinium ion. This protonation further deactivates the entire heterocyclic ring towards electrophilic attack. uoanbar.edu.iq The nitrogen can also be quaternized by reaction with strong alkylating agents, although the reaction rate would be slower than that of pyridine itself due to the deactivating nitro group.

Electrophilic and Nucleophilic Reactions on the Phenyl Ring

The reactivity of the phenyl ring towards substitution is governed by the electronic properties of its two substituents: the hydroxymethyl group (-CH₂OH) and the (6-nitropyridin-3-yl) group.

Electrophilic Aromatic Substitution (EAS):

The hydroxymethyl group is generally considered a weak ortho-, para-director and a weak deactivator.

The (6-nitropyridin-3-yl) group is a strong deactivating group. Both the electronegative pyridine nitrogen and the powerful nitro group withdraw electron density from the phenyl ring. scielo.brquora.com Substituents that are strongly electron-withdrawing and deactivate the ring are meta-directors. libretexts.orglibretexts.org This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized, as one of the resonance structures would place the positive charge on the carbon directly attached to the electron-deficient substituent. libretexts.org

Therefore, in an electrophilic aromatic substitution reaction, the directing effects of the two groups are opposed. However, the powerful deactivating and meta-directing character of the (6-nitropyridin-3-yl) group is expected to dominate. Electrophilic attack will be significantly slower than on benzene and will likely occur at the positions meta to the (6-nitropyridin-3-yl) group (and ortho to the -CH₂OH group).

Nucleophilic Aromatic Substitution (S_NAr):

The phenyl ring itself is not activated enough for nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups directly on the ring that is being attacked. While the (6-nitropyridin-3-yl) substituent withdraws electron density, making the phenyl ring more electron-poor, it is generally insufficient to enable S_NAr on the phenyl ring under standard conditions.

In contrast, the pyridine ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group. nih.govacs.org Nucleophiles will preferentially attack the electron-deficient positions of the nitropyridine ring (ortho and para to the nitro group) rather than the phenyl ring. uoanbar.edu.iqresearchgate.net

| Substituent | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|

| -CH₂OH | Weakly deactivating | Deactivating | ortho, para |

| -(6-Nitropyridin-3-yl) | Strongly electron-withdrawing | Strongly Deactivating | meta |

Mechanistic Elucidation of Key Transformations

The synthesis of the 6-nitropyridin-3-yl core of the molecule can be achieved through various nitration strategies. Direct electrophilic nitration of pyridine is notoriously difficult, requiring harsh conditions and giving low yields of 3-nitropyridine (B142982). youtube.com More sophisticated methods have been developed that often involve rearrangement mechanisms.

One notable pathway involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which initially forms an N-nitropyridinium salt. This intermediate can then undergo a rearrangement, such as a researchgate.netyoutube.com sigmatropic shift, to migrate the nitro group from the nitrogen atom to a carbon on the ring, typically the 3-position. This avoids a direct, high-energy electrophilic attack on the deactivated ring.

Nitro group migrations are also observed in other contexts of heterocycle synthesis. For instance, Rhodium(II)-catalyzed reactions of β-nitro styryl azides can lead to the formation of 3-nitroindoles, where the nitro group migrates with high aptitude compared to other substituents. researchgate.net While the specific system is different, it highlights the chemical feasibility of nitro group rearrangements in the formation of nitro-substituted aromatic heterocycles.

The C-C bond linking the phenyl and pyridine rings in this compound is characteristic of a biaryl structure. Such linkages are most efficiently constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. sandiego.edunih.gov

The general mechanism for a Suzuki coupling involves a catalytic cycle with a Pd(0) species. researchgate.net Applied to the synthesis of the title compound, the reaction would couple an organoboron reagent with an organohalide. A plausible route is the coupling of (3-(hydroxymethyl)phenyl)boronic acid with a 3-halo-6-nitropyridine (where halo = Cl, Br, or I).

The key steps of the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-6-nitropyridine, forming a Pd(II) complex. The presence of the electron-withdrawing nitro group makes the pyridine ring more electrophilic, which can facilitate this step. beilstein-journals.org

Transmetalation: The organoboron compound (phenylboronic acid) is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the (3-(hydroxymethyl)phenyl) moiety) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The efficiency of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, with numerous systems developed to handle a wide scope of substrates, including those with sensitive functional groups like nitro and alcohol moieties. nih.gov

Computational and Theoretical Studies on 3 6 Nitropyridin 3 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems at the atomic level. These methods, grounded in the principles of quantum mechanics, enable the prediction of a wide array of molecular properties, from geometric structures to spectroscopic signatures.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. To achieve reliable results, a suitable basis set, such as 6-311+G(2d,p), is employed to describe the atomic orbitals. This basis set is flexible, incorporating polarization and diffuse functions to accurately model the electron distribution, particularly in a molecule with heteroatoms and potential for hydrogen bonding like (3-(6-Nitropyridin-3-yl)phenyl)methanol.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311+G(2d,p) level of theory. (Disclaimer: The following data is a representative example and not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Value |

| Bond Length | C(phenyl)-C(pyridine) | 1.485 Å |

| Bond Length | C(phenyl)-C(methanol) | 1.512 Å |

| Bond Length | C(pyridine)-N(nitro) | 1.475 Å |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| Bond Angle | C-N-O (nitro group) | ~118° |

| Dihedral Angle | Phenyl Ring - Pyridine (B92270) Ring | 35.2° |

Once the optimized geometry is obtained, computational methods can be used to predict spectroscopic data, which are crucial for experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com By predicting the ¹H and ¹³C NMR spectra, researchers can compare the theoretical data with experimental results to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging in solution.

Vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be calculated. These calculations not only help in assigning the peaks in an experimental IR spectrum but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Key vibrational modes for this compound would include the O-H stretch of the methanol (B129727) group, the asymmetric and symmetric stretches of the nitro group, and the various C-H and C-C stretching and bending modes of the aromatic rings.

Table 2: Hypothetical Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound. (Disclaimer: The following data is a representative example and not from a published study on this specific molecule.)

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

| Vibrational Frequency | O-H Stretch (Methanol) | ~3450 cm⁻¹ |

| Vibrational Frequency | N-O Asymmetric Stretch (Nitro) | ~1530 cm⁻¹ |

| Vibrational Frequency | N-O Symmetric Stretch (Nitro) | ~1350 cm⁻¹ |

| ¹³C NMR Chemical Shift | C-OH (Methanol) | ~65 ppm |

| ¹³C NMR Chemical Shift | C-NO₂ (Pyridine) | ~150 ppm |

| ¹³C NMR Chemical Shift | C-C (Inter-ring) | ~138 ppm |

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and photophysical properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the phenylmethanol moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitropyridine ring. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Natural Population Analysis (NPA) can be performed to calculate the distribution of electronic charge on each atom. This provides insights into the molecule's polarity and the nature of its chemical bonds. In this molecule, the oxygen and nitrogen atoms of the nitro group are expected to carry significant negative charges, while the attached pyridine carbon and the hydrogen of the methanol group will be more electropositive.

Table 3: Hypothetical Frontier Molecular Orbital Energies and NPA Charges for this compound. (Disclaimer: The following data is a representative example and not from a published study on this specific molecule.)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap | 4.31 eV |

| NPA Charge on O (Nitro) | -0.45 e |

| NPA Charge on N (Nitro) | +0.60 e |

| NPA Charge on O (Methanol) | -0.70 e |

Aromaticity Analysis

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. While the phenyl and pyridine rings in this compound are individually aromatic, computational methods can quantify and compare their degree of aromaticity.

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. Aromatic rings sustain a diatropic ring current in the presence of an external magnetic field, leading to a negative (shielded) NICS value. The more negative the NICS value, the more aromatic the ring. NICS(0) refers to the value at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring plane, which is often considered a better measure as it is less influenced by local σ-bond contributions. For this compound, one would expect both the phenyl and pyridine rings to exhibit negative NICS values, confirming their aromatic character. A comparison of the NICS values for the two rings could reveal subtle differences in their aromaticity due to the influence of the substituents.

Table 4: Hypothetical NICS(1) Values for the Aromatic Rings of this compound. (Disclaimer: The following data is a representative example and not from a published study on this specific molecule.)

| Ring | NICS(1) Value (ppm) |

| Phenyl Ring | -10.2 |

| Pyridine Ring | -9.5 |

Electronic delocalization indices, derived from the Quantum Theory of Atoms in Molecules (QTAIM), provide a quantitative measure of the number of electrons shared between atomic basins. The delocalization index, δ(A, B), quantifies the extent of electron sharing between atoms A and B. For an aromatic ring, the delocalization indices between adjacent carbon atoms are expected to be intermediate between those of a single and a double bond, reflecting the delocalized nature of the π-system. Natural Bond Orbital (NBO) analysis is another powerful tool for studying electron delocalization. researchgate.net It examines the interactions between filled and vacant orbitals, with the stabilization energies (E(2)) associated with these interactions providing a measure of the extent of delocalization. Strong hyperconjugative interactions from the π-orbitals of the rings to the antibonding π*-orbitals would further confirm their aromaticity.

Reactivity and Mechanism Predictions

Computational chemistry offers powerful tools to predict the reactivity and elucidate potential reaction mechanisms for molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model the behavior of this compound in various chemical transformations, providing insights that guide synthetic efforts.

Transition State Analysis for Key Transformations

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. For this compound, key transformations would likely involve the hydroxyl group (e.g., oxidation, esterification) and the nitro group (e.g., reduction).

Quantum-chemical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(df,p)), can be used to locate and characterize the transition state structures for such reactions. researchgate.net For instance, in a potential oxidation of the methanol group to an aldehyde, the TS would represent the highest energy point along the reaction coordinate, involving the interaction with an oxidizing agent. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the TS provides a quantitative measure of the reaction's feasibility.

Studies on related systems, such as the reaction of phenyl isocyanate with methanol associates, have shown that reactions proceed through late asymmetric cyclic transition states. researchgate.net Similarly, the mechanism of reactions involving this compound would likely involve the formation of pre- and post-reaction complexes. researchgate.net The computational analysis of these transition states would reveal the degree of bond formation and breaking at the peak of the energy barrier, offering a detailed picture of the reaction pathway.

Prediction of Regioselectivity and Stereoselectivity

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions, which is crucial for synthetic planning. rsc.org For this compound, regioselectivity could be a factor in reactions involving the aromatic rings, such as electrophilic aromatic substitution.

The prediction of regioselectivity often relies on the analysis of the molecule's electronic properties. For example, mapping the electrostatic potential (ESP) can indicate regions of high electron density that are susceptible to electrophilic attack. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of different sites. In related studies of 6-arylated-pyridin-3-yl methanol derivatives, the distribution and energy of these orbitals have been calculated to understand reactivity. researchgate.net

Stereoselectivity would be a key consideration if the benzylic carbon becomes a stereocenter during a reaction, for instance, in a reduction of a corresponding ketone to form the chiral alcohol. Computational methods can predict the favored stereoisomer by calculating the energies of the diastereomeric transition states leading to each product. The lower energy transition state corresponds to the major product, and the energy difference can be used to predict the diastereomeric or enantiomeric excess.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. For this compound, MD simulations can reveal how the molecule explores different spatial arrangements of its phenyl and nitropyridinyl rings and the methanol substituent.

These simulations, often performed over nanoseconds, track the atomic motions based on a force field, which describes the potential energy of the system. The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants. nih.gov

Conformational analysis can also be performed using quantum chemical methods by systematically rotating the rotatable bonds (e.g., the C-C bond connecting the two aromatic rings) and calculating the energy of each resulting conformer. This potential energy surface scan helps to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at a given temperature.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding via NBO Analysis)

A likely intramolecular hydrogen bond could exist between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the nitro group. NBO analysis quantifies these interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of this interaction is represented by the second-order perturbation energy, E(2). orientjchem.org

In studies of similar molecules, NBO analysis has confirmed that hyperconjugative interactions and charge delocalization are pivotal for molecular stability. researchgate.net For instance, the interaction between a lone pair orbital of an oxygen or nitrogen atom (donor) and an antibonding orbital of a nearby X-H bond (acceptor) is a clear indicator of a hydrogen bond. orientjchem.org

The table below, based on findings from related pyridine derivatives, illustrates the type of data that can be obtained from NBO analysis to describe these stabilizing interactions. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(hydroxyl) | σ(C-H) | Data not available for the specific compound | Hyperconjugation |

| LP(1) N(pyridine) | σ(C-H) | Data not available for the specific compound | Hyperconjugation |

| π(C-C)phenyl | π(C-C)pyridine | Data not available for the specific compound | π-π stacking interaction |

| LP(1) O(hydroxyl) | σ(N-C)pyridine | Data not available for the specific compound | Intramolecular H-bond |

Note: The data in this table is illustrative and represents the types of interactions that would be investigated for this compound. Specific E(2) values would require a dedicated computational study on the molecule.

Future Research Directions and Emerging Methodologies for 3 6 Nitropyridin 3 Yl Phenyl Methanol Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like (3-(6-Nitropyridin-3-yl)phenyl)methanol. nih.gov These computational tools can dramatically reduce the time and resources required for synthetic route design and reaction optimization by analyzing vast datasets of chemical reactions. nih.gov

Table 1: Comparison of Traditional vs. AI-Driven Synthetic Approaches

| Feature | Traditional Approach | AI-Driven Approach |

|---|---|---|

| Route Design | Based on chemist's experience and literature precedent. | Algorithmic generation of multiple retrosynthetic pathways. philadelphia.edu.jo |

| Reaction Optimization | Iterative, one-variable-at-a-time (OVAT) experimental screening. | ML models predict optimal conditions; active learning suggests high-impact experiments. nih.gov |

| Time to Discovery | Weeks to months. | Potentially days to weeks. |

| Resource Utilization | High consumption of materials and solvents for screening. | Reduced experimental runs and material waste. scitechdaily.com |

Development of Novel Catalytic Systems for C-C and C-N Bond Formations

The core structure of this compound features a critical carbon-carbon (C-C) bond between the phenyl and nitropyridine rings, typically formed via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. nih.gov Future research will focus on developing more robust and efficient catalytic systems to overcome existing challenges associated with substrates containing electron-withdrawing nitro groups.

The presence of a nitro group can complicate cross-coupling reactions, sometimes leading to catalyst deactivation or undesired side reactions. rsc.org A key area of development is the design of advanced ligands for the palladium catalyst. While phosphine-based ligands like BrettPhos have enabled the coupling of nitroarenes, there is a significant push towards N-heterocyclic carbene (NHC) ligands. rsc.org Pd/NHC catalyst systems have demonstrated higher activity and stability, allowing for lower catalyst loadings and expanding the substrate scope. rsc.org

Another promising avenue is the exploration of nickel-based catalysts. Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis. researchgate.net Recent advancements have led to nickel catalysts capable of facilitating Suzuki-Miyaura and Buchwald-Hartwig amination reactions for less reactive substrates, which could be adapted for the synthesis of this compound and its amino derivatives. researchgate.net The development of sequentially catalyzed one-pot processes, where a single catalyst facilitates both a C-C bond formation (Suzuki) and a subsequent C-N bond formation (Buchwald-Hartwig), offers a streamlined approach to generating diverse libraries of related compounds from simple precursors. nih.gov

Table 2: Emerging Catalytic Systems for Biaryl Synthesis

| Catalytic System | Description | Advantages for Nitropyridine Synthesis |

|---|---|---|

| Pd/NHC Catalysts | Palladium complexed with N-heterocyclic carbene ligands. | Higher activity and stability compared to phosphine (B1218219) ligands, effective for electron-deficient nitroarenes. rsc.org |

| Nickel Catalysis | Utilizes earth-abundant nickel as the catalytic metal. | Lower cost, potential for unique reactivity, and advances in coupling less reactive partners. researchgate.net |

| Sequentially Catalyzed Systems | A single catalyst load is used for multiple, sequential cross-coupling reactions in one pot. | Increased efficiency, reduced waste, and rapid generation of molecular diversity. nih.gov |

| Direct Arylation Catalysts | Catalysts that enable C-H activation and arylation, avoiding the need for pre-functionalized starting materials. | Reduces synthetic steps and improves atom economy. organic-chemistry.org |

Mechanochemical and Flow Chemistry Approaches for Sustainable Synthesis

In alignment with the principles of green chemistry, mechanochemical and flow chemistry methods are emerging as powerful alternatives to traditional batch synthesis in solution. These approaches offer significant advantages in terms of sustainability, safety, and efficiency.

Mechanochemistry involves conducting reactions by applying mechanical force, such as in a ball mill, often in the absence of a solvent. researchgate.net This solvent-less approach drastically reduces chemical waste and can lead to unique reactivity not achievable in solution. researchgate.net For the synthesis of biaryls, mechanochemical methods have proven effective and represent a sustainable strategy for producing compounds like this compound. researchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters like temperature, pressure, and reaction time. youtube.com This leads to improved yields, higher purity, and enhanced safety, as hazardous intermediates are generated in only small quantities at any given moment. The combination of flow chemistry with mechanochemistry, in techniques like reactive extrusion, allows for the continuous, solvent-free synthesis of active pharmaceutical ingredients (APIs). youtube.comrsc.org Applying these continuous-flow methods to the synthesis of this compound could enable safer, more consistent, and scalable production. rsc.org

Table 3: Comparison of Synthetic Methodologies

| Methodology | Principle | Key Advantages |

|---|---|---|

| Traditional Batch Synthesis | Reactants are mixed in a single vessel with solvent and heated/stirred for a set time. | Well-understood and widely established. |

| Mechanochemistry | Reactions are induced by mechanical energy (milling, grinding). | Reduces or eliminates solvent, high efficiency, enables novel reactions. researchgate.net |

| Flow Chemistry | Reagents are continuously pumped through a reactor coil or channel. | Precise control, enhanced safety, easy scalability, improved consistency. youtube.com |

| Reactive Extrusion | Combines flow and mechanochemistry for continuous, solvent-free synthesis. | Continuous process, solvent-free, high efficiency for concentrated mixtures. youtube.com |

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To fully exploit the benefits of advanced synthetic methods like flow chemistry, real-time reaction monitoring is crucial. Advanced in-situ monitoring techniques allow chemists to observe a reaction as it happens, providing immediate data on reactant consumption, product formation, and the appearance of impurities.

Spectroscopic methods are at the forefront of this field. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reaction setup. This provides a continuous stream of data that can be used to build kinetic models and optimize reaction conditions on the fly. For instance, monitoring the characteristic vibrational bands of the nitro group or the formation of the biaryl linkage can provide precise information on the reaction's progress and endpoint.

The data gathered from these in-situ techniques is invaluable for process analytical technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. By correlating sensor data with product quality, it becomes possible to ensure consistency and quality in real-time, rather than relying on end-of-process testing. bam.de This approach reduces the risk of batch failure, minimizes waste, and accelerates the development timeline from laboratory-scale optimization to full-scale production. researchgate.neteasychair.org

Exploration of Supramolecular Chemistry Principles in Complex Molecular Assembly

The structure of this compound, with its combination of an electron-deficient nitropyridine ring, a phenyl ring, and a hydrogen-bonding methanol (B129727) group, makes it an excellent candidate for exploration in supramolecular chemistry. wikipedia.org This field focuses on designing and creating complex, ordered structures held together by non-covalent interactions. rsc.org

The key interactions that could be exploited include:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol moiety is a strong hydrogen bond donor and acceptor, enabling the formation of chains, sheets, or more complex networks.

π-π Stacking: The aromatic phenyl and pyridine (B92270) rings can stack on top of each other, driven by favorable electrostatic interactions. The electron-deficient nature of the nitropyridine ring can lead to strong interactions with electron-rich aromatic systems.

Anion-π Interactions: The electron-poor nitropyridine ring can interact favorably with anions.

C-H···O/N Interactions: Weak hydrogen bonds involving the C-H bonds of the aromatic rings and the oxygen or nitrogen atoms can further stabilize supramolecular architectures. researchgate.net

By understanding and controlling these weak interactions, researchers can guide the self-assembly of this compound into well-defined, functional materials. rsc.org This could lead to the development of novel crystalline materials, gels, or liquid crystals with tailored properties for applications in materials science, catalysis, or molecular recognition. The use of macrocyclic hosts like cyclodextrins or calixarenes could also be explored to form host-guest complexes, potentially modulating the compound's properties or creating stimuli-responsive systems. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.